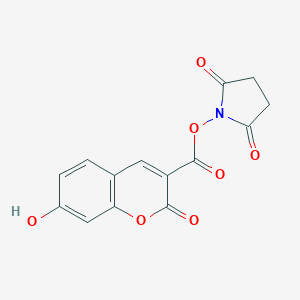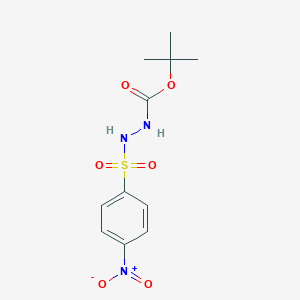
1-琥珀酰亚胺基-7-羟基-2-氧代-2H-色烯-3-羧酸酯
描述
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C14H9NO7 and a molecular weight of 303.2238 g/mol . It is also known by its IUPAC name, 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester . This compound is a derivative of coumarin, a naturally occurring compound found in many plants, and is often used in biochemical research due to its reactive ester group.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Bioconjugation: It is used to label proteins, peptides, and other biomolecules due to its reactive ester group, which forms stable amide bonds with primary amines.
Fluorescent Probes: The coumarin moiety exhibits fluorescence, making it useful in the development of fluorescent probes for imaging and diagnostic applications.
Drug Delivery: The compound can be used to modify drug molecules to improve their solubility, stability, and targeting.
Chemical Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with target molecules.
作用机制
Target of Action
The primary targets of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester are proteins, specifically the lysine residues . The compound is a protein crosslinker, which means it can bind to proteins and modify lysine residues .
Mode of Action
The compound possesses two N-hydroxysuccinimide (NHS) esters, which target the amino group in lysine residues . Upon binding, it forms a stable amide bond with the protein, leading to the modification of the protein structure .
Biochemical Pathways
The compound is used in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS) . By modifying the structure of proteins, it can affect the interactions between different proteins and alter the biochemical pathways they are involved in .
Pharmacokinetics
As a protein crosslinker, it is expected to have good cell permeability .
Result of Action
The result of the compound’s action is the modification of protein structure, which can affect protein function and interactions . This can lead to changes in cellular processes and functions, depending on the proteins targeted .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS esters . Furthermore, the compound is sensitive to light, and its reactivity can decrease upon exposure to light .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester has been found to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxycoumarin-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with nucleophiles such as amines to form amides.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such reactions depending on the functional groups present.
相似化合物的比较
Similar compounds to 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate include:
7-Hydroxycoumarin-3-carboxylic acid: This compound lacks the succinimidyl ester group and is less reactive towards nucleophiles.
N-Succinimidyl 4-hydroxycoumarin-3-carboxylate: This compound has a similar structure but with a different substitution pattern on the coumarin ring.
N-Succinimidyl 7-methoxycoumarin-3-carboxylate: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and fluorescence properties.
The uniqueness of 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate lies in its combination of a reactive ester group and a fluorescent coumarin moiety, making it highly versatile for various biochemical applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-8-2-1-7-5-9(13(19)21-10(7)6-8)14(20)22-15-11(17)3-4-12(15)18/h1-2,5-6,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBWCYYRFZMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420706 | |
| Record name | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134471-24-2 | |
| Record name | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)




![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)


![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
